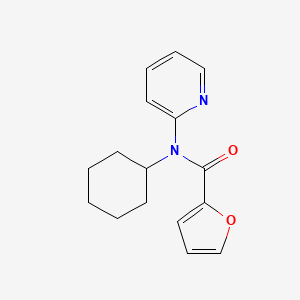![molecular formula C11H18N2O3S B7544026 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole, also known as MS-245, is a novel small molecule that has shown potential in the field of cancer research. It was first synthesized by scientists at the University of Michigan and is currently being studied for its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole is not fully understood. However, it has been shown to inhibit the activity of a protein called nucleolin, which is overexpressed in many types of cancer cells. Nucleolin is involved in various cellular processes such as DNA replication and repair, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential for preventing metastasis. Furthermore, this compound has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, indicating its potential for regulating gene expression in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole is its selectivity for cancer cells, which reduces the risk of side effects. Furthermore, this compound has been shown to enhance the activity of other anticancer agents, making it a potential candidate for combination therapy. However, the exact mechanism of action of this compound is not fully understood, which limits its potential for clinical translation.
Future Directions
There are several future directions for the study of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. Furthermore, this compound could be tested in combination with other anticancer agents to determine its potential for synergistic effects. Overall, this compound shows promise as a novel anticancer agent and warrants further investigation.
Synthesis Methods
The synthesis of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole involves several steps, starting with the reaction of 2,4-dimethyl-3-penten-2-ol with 1,1,1-trifluoro-2-iodoethane to form 2,4-dimethyl-3-(1,1,1-trifluoro-2-iodoethyl)pent-2-ene. This intermediate is then treated with sodium hydride and 2-bromo-5-methylisoxazole to form this compound in good yield.
Scientific Research Applications
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole has been shown to exhibit potent anticancer activity in various preclinical models. It has been found to selectively inhibit the growth of cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to enhance the activity of other anticancer agents such as cisplatin and doxorubicin, suggesting its potential for combination therapy.
properties
IUPAC Name |
5-methyl-3-(1-propylsulfonylpyrrolidin-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-7-17(14,15)13-6-4-5-11(13)10-8-9(2)16-12-10/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNXSGEORJTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)

![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)
![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)




![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)